1-(2-Methoxyethyl)cyclopropane-1-carbaldehyde
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Overview
Description
1-(2-Methoxyethyl)cyclopropane-1-carbaldehyde is a versatile chemical compound with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol . This compound is characterized by a cyclopropane ring substituted with a methoxyethyl group and an aldehyde functional group. It is primarily used in scientific research and organic synthesis due to its unique structural properties and reactivity.
Preparation Methods
The synthesis of 1-(2-Methoxyethyl)cyclopropane-1-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of cyclopropane derivatives with methoxyethyl halides under basic conditions to introduce the methoxyethyl group. The resulting intermediate is then subjected to oxidation to form the aldehyde functional group. Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(2-Methoxyethyl)cyclopropane-1-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include mild bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(2-Methoxyethyl)cyclopropane-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new chemical entities.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions due to its reactive aldehyde group.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and potential drug candidates.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)cyclopropane-1-carbaldehyde involves its reactivity with various biological and chemical targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their structure and function. This reactivity is exploited in biochemical assays and drug development to study molecular interactions and pathways .
Comparison with Similar Compounds
1-(2-Methoxyethyl)cyclopropane-1-carbaldehyde can be compared with other cyclopropane derivatives and aldehydes:
Cyclopropane-1-carbaldehyde: Lacks the methoxyethyl group, resulting in different reactivity and applications.
1-(2-Hydroxyethyl)cyclopropane-1-carbaldehyde: Contains a hydroxyethyl group instead of a methoxyethyl group, leading to variations in chemical behavior and biological activity.
1-(2-Methoxyethyl)cyclopropane-1-carboxylic acid:
These comparisons highlight the unique properties and applications of this compound in various fields of research and industry.
Properties
IUPAC Name |
1-(2-methoxyethyl)cyclopropane-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-9-5-4-7(6-8)2-3-7/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJSSEXOKZAWAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CC1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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